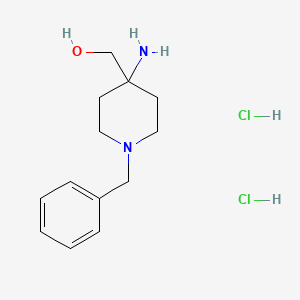

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride

Descripción

Propiedades

IUPAC Name |

(4-amino-1-benzylpiperidin-4-yl)methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIVFJSEKSSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride typically involves the reaction of 4-benzylpiperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:

Starting Material: 4-Benzylpiperidine is reacted with formaldehyde in the presence of a reducing agent to form (4-Amino-1-benzylpiperidin-4-yl)methanol.

Hydrochloride Formation: The resulting product is then treated with hydrogen chloride gas to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing various piperidine derivatives. These derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals.

- Chemical Reactions : It can participate in oxidation, reduction, and substitution reactions, enabling the formation of complex molecules with diverse functionalities. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

2. Biology

- Structure-Activity Relationship Studies : Researchers utilize this compound to explore the structure-activity relationships (SAR) of piperidine derivatives, aiding in the understanding of their biological activities.

- Model Compound for Drug Development : Its derivatives are investigated for potential therapeutic effects on neurological disorders, making it a valuable model compound in medicinal chemistry.

3. Medicine

- Therapeutic Agent Development : The compound is being studied for its potential use in developing new treatments targeting the central nervous system (CNS). Its ability to modulate receptor activity suggests possible applications in treating conditions such as depression and anxiety.

- Neuropharmacology Research : Its interaction with specific molecular targets within the CNS highlights its importance in neuropharmacology research.

Industrial Applications

In industrial settings, (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is used to produce specialty chemicals and advanced materials. Its high solubility and stability make it suitable for various formulations, enhancing its utility in chemical manufacturing processes.

Case Study 1: Neuropharmacological Research

A study investigating the effects of piperidine derivatives on serotonin receptors demonstrated that (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride showed promising results in modulating receptor activity, suggesting potential antidepressant properties.

Case Study 2: Synthesis of Piperidine Derivatives

Research focused on synthesizing novel piperidine-based compounds highlighted this compound's role as a precursor. The derivatives exhibited significant biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors in the central nervous system, modulating their activity. It may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (4-Amino-1-benzylpiperidin-4-yl)methanol diHCl | C₁₃H₁₉N₂O·2HCl | ~292.4* | Benzyl, 4-amino, 4-hydroxymethyl, diHCl |

| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl, methanone, aminomethyl |

| 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine diHCl | C₁₃H₁₉Cl₂F₃N₂ | 331.2 | Trifluoromethylphenyl, methyl |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₂ClNO | 307.8 | Diphenylmethoxy |

*Calculated based on molecular formula.

Key Observations :

- The pyridinyl-methanone group in introduces a hydrogen-bond acceptor site, which may influence pharmacokinetics.

Physicochemical and Pharmacological Properties

Solubility and Stability :

Regulatory Compliance :

Hazard Mitigation :

Actividad Biológica

(4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is a piperidine derivative with significant implications in medicinal chemistry, particularly for its potential neuroactive properties. This compound is characterized by its dual functional groups—a hydroxyl and an amino group—enhancing its reactivity and biological activity. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride is C13H20N2O2·2HCl. The presence of the benzyl group and the piperidine ring structure contributes to its pharmacological properties.

The biological activity of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride primarily involves its interaction with various receptors in the central nervous system (CNS). It acts as a ligand for neurotransmitter receptors, potentially modulating their activity, which may lead to therapeutic effects in neurological disorders. The compound also exhibits enzyme inhibition properties that can alter biochemical pathways critical for cellular function.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Neuroprotective Effects : Research indicates that derivatives of this compound may protect against neurotoxicity induced by chemotherapeutic agents such as paclitaxel, which is known to cause peripheral neuropathy. In vivo studies demonstrated that treatment with related compounds improved sensory functions in models of neuropathy .

- Anticancer Potential : Some studies suggest that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the piperidine structure have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

- Cholinesterase Inhibition : The compound's structural characteristics allow it to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus potentially improving cognitive functions in Alzheimer's disease models .

Comparative Biological Activity

To better understand the biological activity of (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, a comparison with similar compounds can be insightful:

| Compound | Activity Type | Key Findings |

|---|---|---|

| 4-Amino-1-benzylpiperidine | Neuroprotective | Enhanced sensory recovery in neuropathy models |

| 1-Benzyl-4-piperidone | Anticancer | Induced apoptosis in cancer cell lines |

| Piperidine derivatives | Cholinesterase inhibition | Improved cognitive function in Alzheimer models |

Case Studies

- Neuroprotective Studies : In a study evaluating neuroprotective agents against paclitaxel-induced peripheral neuropathy, compounds similar to (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride were administered to mice. Results indicated significant improvement in thermal and mechanical sensitivity, suggesting a protective role against chemotherapy-induced nerve damage .

- Anticancer Research : A recent investigation into piperidine derivatives demonstrated that certain modifications led to increased cytotoxicity against FaDu hypopharyngeal tumor cells. The study emphasized the importance of structural complexity in enhancing biological activity .

- Cognitive Enhancement : A study on cholinesterase inhibitors highlighted how piperidine-based compounds can improve cognitive functions by preventing acetylcholine breakdown, thus offering potential therapeutic avenues for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Amino-1-benzylpiperidin-4-yl)methanol dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Mannich reactions or nucleophilic substitutions. For example, hydrazine dihydrochloride can be used as a reducing agent in reflux conditions to form intermediates, which are purified via recrystallization (e.g., methanol). Structural characterization should employ nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

Q. How should researchers safely handle and store this compound to maintain its stability?

- Methodological Answer : Store in airtight, light-resistant containers at controlled temperatures (2–8°C) to avoid hygroscopic degradation. Use desiccants to minimize moisture exposure. Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods, to prevent inhalation or skin contact. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf-life .

Q. What are the key physicochemical properties influencing solubility and formulation?

- Methodological Answer : Determine solubility in polar (water, methanol) and nonpolar solvents (DMSO) via shake-flask methods. Partition coefficients (logP) can predict membrane permeability. pH-dependent stability studies (e.g., 1–13) using HPLC identify optimal formulation buffers. Thermal analysis (DSC/TGA) assesses melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical activity data for this compound?

- Methodological Answer : Conduct comparative studies using standardized assay conditions (pH, temperature, ionic strength). Validate conflicting results with orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding for receptor affinity). Analyze batch-to-batch purity via HPLC-UV and LC-MS to rule out impurities as confounding factors .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Use design of experiments (DoE) to evaluate reaction parameters (catalyst loading, temperature, solvent polarity). For example, refluxing in methanol with hydrochloric acid improves yield by stabilizing intermediates. Monitor reaction progress with thin-layer chromatography (TLC) and optimize workup (e.g., liquid-liquid extraction) to isolate the target compound .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve binding modes with receptors. Molecular dynamics simulations predict binding free energies, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For in vitro validation, use CRISPR-engineered cell lines to study pathway-specific effects .

Q. How can stability under extreme experimental conditions (e.g., oxidative stress) be systematically evaluated?

- Methodological Answer : Perform forced degradation studies using hydrogen peroxide (oxidation), UV light (photolysis), and acidic/alkaline hydrolysis. Quantify degradation products via UPLC-QTOF and identify degradation pathways using high-resolution MS/MS. Stability-indicating methods (e.g., HPLC-DAD) ensure specificity under stress conditions .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) to correct for matrix effects. Optimize extraction efficiency using solid-phase extraction (SPE) and validate linearity, accuracy (spike-recovery), and precision (intra-day/inter-day CV <15%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.